(S)-1-(4-Bromophenyl)ethanol chemical properties and structure
(S)-1-(4-Bromophenyl)ethanol chemical properties and structure
An In-depth Technical Guide to (S)-1-(4-Bromophenyl)ethanol for Advanced Research and Development
Introduction: A Key Chiral Synthon
(S)-1-(4-Bromophenyl)ethanol (CAS: 100760-04-1) is a chiral secondary alcohol that has emerged as a pivotal intermediate in the fields of pharmaceutical and fine chemical synthesis.[1] Its structure, featuring a stereogenic center benzylic to a bromine-substituted aromatic ring, offers a unique combination of chirality and reactivity. This makes it an invaluable building block for creating complex, enantiomerically pure molecules where specific stereochemistry is essential for biological activity and efficacy.[1][2][3] This guide provides a comprehensive overview of its chemical properties, structure, stereoselective synthesis, and applications for professionals in drug discovery and chemical development.
Physicochemical and Structural Properties
(S)-1-(4-Bromophenyl)ethanol is typically a clear, colorless liquid at room temperature.[4] The racemic mixture, in contrast, is often described as a white to light brown crystalline powder with a melting point of 36-38 °C.[5] This difference in physical state underscores the importance of enantiomeric purity.
| Property | Value | Source(s) |
| IUPAC Name | (1S)-1-(4-bromophenyl)ethanol | [6] |
| Synonyms | (S)-4-Bromo-α-methylbenzyl alcohol | [4] |
| CAS Number | 100760-04-1 | [6] |
| Molecular Formula | C₈H₉BrO | [7] |
| Molecular Weight | 201.06 g/mol | [7] |
| Appearance | Clear colorless liquid | [4] |
| Density | 1.322 g/mL at 25 °C | [4][7] |
| Boiling Point | 253.3 °C at 760 mmHg | [4] |
| Flash Point | 110 °C | [4][7] |
| Refractive Index (n20/D) | 1.570 | [4] |
| SMILES | Cc1ccc(Br)cc1 | [6] |
| InChIKey | XTDTYSBVMBQIBT-VKHMYHEASA-N | [6] |
The Decisive Role of Stereochemistry
In drug development, the three-dimensional arrangement of atoms is critical. Enantiomers of a chiral drug can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles because biological systems, such as enzymes and receptors, are themselves chiral.[2][3][8] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even cause adverse effects.[3]
The precise (S)-configuration of 1-(4-bromophenyl)ethanol is therefore non-negotiable when it is used as a starting material for a chiral active pharmaceutical ingredient (API). Sourcing or synthesizing this intermediate with high enantiomeric excess (ee) is a foundational step to ensure the stereochemical integrity, safety, and efficacy of the final drug product.[1][9]
Asymmetric Synthesis: Pathways to Enantiopurity
Achieving high enantiomeric purity requires a stereoselective synthetic strategy. The most common approach is the asymmetric reduction of the prochiral precursor, 4'-bromoacetophenone. Two field-proven methodologies are detailed below: a biocatalytic whole-cell reduction and a chemically catalyzed asymmetric reduction.
Method 1: Biocatalytic Asymmetric Reduction
This "green chemistry" approach leverages enzymes within microorganisms to perform highly selective reductions under mild conditions. Whole cells of yeasts like Rhodotorula rubra are particularly effective, yielding the (S)-enantiomer with excellent conversion and enantiomeric excess.[4][7]
-
Cell Culture & Preparation: Cultivate Rhodotorula rubra in a suitable growth medium (e.g., YM broth) at 25-30 °C with agitation for 48-72 hours. Harvest the cells via centrifugation and wash with a sterile phosphate buffer (pH 7.0). Resuspend the cell pellet in the same buffer to create a dense cell slurry.
-
Bioreduction Reaction: In a reaction vessel, combine the R. rubra cell slurry with a glucose solution (as a co-substrate for cofactor regeneration, typically 1-2% w/v).[7]
-
Substrate Addition: Add 4'-bromoacetophenone (pre-dissolved in a minimal amount of a water-miscible solvent like ethanol to avoid insolubility) to the reaction mixture to a final concentration of 10-50 mM.[7]
-
Incubation: Maintain the reaction at 25-34 °C with constant shaking for 24-48 hours. The enzymatic machinery within the yeast cells reduces the ketone to the (S)-alcohol.[4][7]
-
Monitoring & Work-up: Monitor the reaction's progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Once complete, centrifuge the mixture to pellet the yeast cells.
-
Extraction: Extract the aqueous supernatant three times with an equal volume of ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (S)-1-(4-bromophenyl)ethanol.
-
Purification & Analysis: Purify the crude product via silica gel column chromatography. Determine the enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC).[10][11]
Caption: Biocatalytic synthesis workflow.
Method 2: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction
This is a classic and highly reliable chemical method for the enantioselective reduction of prochiral ketones. It utilizes a borane reducing agent in the presence of a chiral oxazaborolidine catalyst, such as (S)-2-Methyl-CBS-oxazaborolidine, to direct the hydride delivery to one face of the ketone.[7]
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF) to an oven-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Catalyst Addition: Add (S)-2-Methyl-CBS-oxazaborolidine catalyst (5-10 mol%) to the THF. Cool the solution to -20 °C using a suitable cooling bath.[7]
-
Borane Addition: Slowly add a borane-THF complex solution (1.0-1.5 equivalents) to the catalyst solution, maintaining the temperature at -20 °C. Stir for 10-15 minutes to allow for complex formation.[7]
-
Substrate Addition: Dissolve 4'-bromoacetophenone in anhydrous THF and add it dropwise to the reaction mixture over 30-60 minutes. It is critical to maintain the reaction temperature at -20 °C to ensure high enantioselectivity.
-
Reaction & Quenching: Stir the mixture at -20 °C and monitor by TLC. Upon completion, quench the reaction by the slow, dropwise addition of methanol at low temperature.
-
Work-up & Extraction: Allow the mixture to warm to room temperature and concentrate it under reduced pressure. Add 1M HCl and extract the product with ethyl acetate (3x).
-
Purification & Analysis: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by silica gel column chromatography to obtain the target compound. Confirm enantiomeric excess via chiral HPLC analysis.
Spectroscopic & Analytical Characterization
Structural confirmation and purity assessment are critical. The following data are typical for the characterization of (S)-1-(4-bromophenyl)ethanol.
| Analysis | Expected Observations |
| ¹H NMR | δ (ppm) in CDCl₃: 7.49 (d, 2H, Ar-H), 7.26 (d, 2H, Ar-H), 4.88 (q, 1H, CH-OH), 1.85 (s, 1H, -OH), 1.48 (d, 3H, CH₃).[12] |
| ¹³C NMR | δ (ppm) in CDCl₃: 144.8, 131.5, 127.2, 121.1, 69.8, 25.2.[12] |
| FTIR | ν (cm⁻¹): 3350-3400 (broad, O-H stretch), ~2970 (C-H stretch, aliphatic), ~1590 (C=C stretch, aromatic), ~1070 (C-O stretch), ~825 (C-H bend, para-disubstituted).[12] |
| Mass Spec (EI) | m/z: 200/202 ([M]⁺, bromine isotopes), 185/187 ([M-CH₃]⁺), 157/159, 122, 103, 77.[13] |
| Chiral HPLC | Baseline separation of (S) and (R) enantiomers on a suitable chiral stationary phase (e.g., polysaccharide-based columns like Chiralcel® OD) using a mobile phase like n-Hexane/2-Propanol.[14] |
Applications in Advanced Synthesis
The utility of (S)-1-(4-bromophenyl)ethanol lies in its dual reactivity. The hydroxyl group can be activated or derivatized, while the aryl bromide is a prime handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.
-
Pharmaceutical Intermediates: It serves as a precursor for various APIs, including anti-inflammatory agents and pyrethroid-based insecticides.[4][15] The chiral alcohol moiety is often retained in the final structure to ensure proper interaction with biological targets.
-
Cross-Coupling Reactions: The 4-bromo position is readily functionalized via Suzuki, Heck, Sonogashira, or Buchwald-Hartwig amination reactions, allowing for the introduction of diverse substituents and the construction of complex molecular scaffolds.[16]
-
Derivatization: The secondary alcohol can be oxidized to the corresponding ketone, esterified, or converted into a leaving group for nucleophilic substitution reactions, often with inversion of stereochemistry if desired.
Caption: Synthetic utility of the chiral building block.
Safety and Handling
(S)-1-(4-Bromophenyl)ethanol is classified as harmful and an irritant. Adherence to standard laboratory safety protocols is mandatory.[7][17]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[17]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[17]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[17]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
References
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ChemBK. (2024). (S)-(-)-1-(4-bromophenyl)-1-ethanol - Names and Identifiers. ChemBK. [Link]
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Home Sunshine Pharma. (n.d.). (S)-1-(4-Bromophenyl)ethanol CAS 100760-04-1 Manufacturers, Suppliers, Factory. Home Sunshine Pharma. [Link]
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SpectraBase. (n.d.). 1-(4-Bromophenyl)ethanol - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]
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PubChem. (n.d.). 1-(4-Bromophenyl)ethanol. National Center for Biotechnology Information. [Link]
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Doherty, J. S. & Kestell, T. J. (n.d.). Stereochemistry. In The Organic Chemistry of Medicinal Agents. AccessPharmacy. [Link]
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PubChem. (n.d.). (1S)-1-(4-bromophenyl)ethan-1-ol. National Center for Biotechnology Information. [Link]
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MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]
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Slideshare. (2023). Pharmaceutical importance of stereochemistry.pdf. Slideshare. [Link]
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Pharmaffiliates. (n.d.). 100760-04-1 | (S)-1-(4-Bromophenyl)ethanol. Pharmaffiliates. [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (2024). The Role of 1-(4-Bromophenyl)octane in Modern Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]
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Smith, S. W. (2009). Stereochemistry in Drug Action. Primary Care Companion to The Journal of Clinical Psychiatry, 11(2), 70–71. [Link]
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PubChemLite. (n.d.). 1-(4-bromophenyl)ethanol (C8H9BrO). PubChemLite. [Link]
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ResearchGate. (2019). Drug Stereochemistry: A Prodigy For Pharmacology And Drug Development. ResearchGate. [Link]
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